molecular formula C12H13BrO B3251998 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one CAS No. 213381-49-8

7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3251998
CAS No.: 213381-49-8
M. Wt: 253.13 g/mol
InChI Key: IFVOQEPLOBCNDG-UHFFFAOYSA-N
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Description

7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one (CAS 213381-49-8) is a brominated indanone derivative that serves as a versatile and critical intermediate in organic and medicinal chemistry research. This compound, with its molecular formula C12H13BrO and molecular weight of 253.14 g/mol, features an indanone core structure substituted with an isopropyl group and a bromine atom . The primary research value of this compound lies in its role as a synthetic building block. The bromine atom at the 7-position provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to construct more complex molecular architectures . Compounds based on the dihydroindenone scaffold are of significant interest in drug discovery, particularly in the development of kinase inhibitors . The planar structure of the core is capable of forming essential hydrogen bonds with the hinge region of protein kinases, making it a valuable template for designing potential anticancer agents . Related bromo-indan derivatives have been used in the synthesis of indenyl-thiazole and indenyl-formazan hybrids, which have shown promising in vitro activity against colon and stomach cancer cell lines . Researchers are directed to utilize this compound for the synthesis of specialized chemicals and novel bioactive molecules in a laboratory setting. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-propan-2-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-7(2)9-6-8-4-3-5-10(13)11(8)12(9)14/h3-5,7,9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVOQEPLOBCNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C1=O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 2 Isopropyl 2,3 Dihydro 1h Inden 1 One

Strategies for the Construction of the 2,3-Dihydro-1H-inden-1-one Core

The 2,3-dihydro-1H-inden-1-one, or 1-indanone (B140024), framework is a key structural motif in numerous biologically active compounds and natural products. nih.gov Its synthesis has been accomplished through various cyclization strategies, primarily involving intramolecular reactions of suitable acyclic precursors.

The construction of the 1-indanone core is predominantly achieved through intramolecular cyclization reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Intramolecular Friedel-Crafts Acylation: This is one of the most traditional and widely used methods for synthesizing 1-indanones. nih.govwikipedia.org The reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a strong acid catalyst. Protic acids like polyphosphoric acid (PPA) and methanesulfonic acid, or Lewis acids such as aluminum chloride (AlCl₃), are commonly employed to promote the intramolecular electrophilic aromatic substitution. researchgate.netresearchgate.net For example, the treatment of a 3-arylpropionyl chloride with a Lewis acid like AlCl₃ generates an acylium ion, which then attacks the aromatic ring to form the five-membered ketone ring. beilstein-journals.org

Nazarov Cyclization: The Nazarov cyclization is another powerful tool for constructing five-membered rings, including the indanone scaffold. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (or a precursor that generates one in situ) to form a cyclopentenyl cation, which is then trapped to yield the cyclic ketone. beilstein-journals.orgacs.org Modern variations of this reaction utilize catalytic amounts of Lewis acids, such as Cu(OTf)₂, or Brønsted acids under milder conditions than traditional stoichiometric approaches. acs.orgresearchgate.net This method is particularly useful for synthesizing highly substituted indanones with controlled stereochemistry at the 2- and 3-positions. acs.org

Transition-Metal-Catalyzed Cyclizations: Contemporary organic synthesis has seen the development of various transition-metal-catalyzed reactions for indanone synthesis. organic-chemistry.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and related substrates provides an efficient route to the indanone core. organic-chemistry.org Other methods include rhodium-catalyzed oxidative cyclization of chalcones with alkynes and nickel-catalyzed reductive cyclizations of enones, which can afford indanones with high enantiomeric induction. researchgate.netorganic-chemistry.org

Table 1: Comparison of Key Cyclization Reactions for 1-Indanone Synthesis

Reaction Type Typical Precursor Catalyst/Reagent Key Features
Friedel-Crafts Acylation 3-Arylpropionic acid/halide AlCl₃, Polyphosphoric Acid (PPA) Classic, robust method; suitable for various aromatic substitutions. wikipedia.orgresearchgate.net
Nazarov Cyclization Divinyl ketone / Chalcone Lewis or Brønsted Acids (e.g., Cu(OTf)₂, TfOH) Forms C2-C3 bond; allows for stereoselective synthesis. beilstein-journals.orgresearchgate.net
Palladium-Catalyzed Carbonylation Unsaturated Aryl Iodide Pd Catalyst, CO source Good yields; tolerates various functional groups. organic-chemistry.org

The synthesis of the required precursors is a critical first step. For the widely used Friedel-Crafts acylation, 3-arylpropionic acids are the key starting materials. These can be prepared through several established synthetic routes. For instance, a substituted benzene (B151609) can undergo Friedel-Crafts acylation with succinic anhydride (B1165640) to yield a 3-aroylpropionic acid, which can then be reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to the desired 3-arylpropionic acid.

Alternatively, a direct and scalable one-pot process involves the reaction of benzoic acids with thionyl chloride to form acyl chlorides, which then react with ethylene (B1197577) in the presence of a Lewis acid. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to furnish the 1-indanone product directly. researchgate.net The synthesis of unsubstituted 1-indanone has also been achieved in high yield via the cyclization of 3-(2-bromophenyl)propionic acid at low temperatures using n-butyllithium (n-BuLi). beilstein-journals.org

Regioselective Introduction of the Bromine Atom at the 7-Position

Introducing a bromine atom specifically at the C-7 position of the indanone core requires careful consideration of directing group effects in electrophilic aromatic substitution reactions.

The direct bromination of the 1-indanone aromatic ring is an electrophilic aromatic substitution (EAS) reaction. The outcome is governed by the electronic properties of the substituents already present on the ring. The carbonyl group of the indanone is an electron-withdrawing group and is therefore deactivating and a meta-director. libretexts.org This directs incoming electrophiles, such as Br⁺, to the C-5 and C-7 positions, which are meta to the carbonyl.

Achieving selectivity for the C-7 position over the C-5 position can be challenging and often depends on steric factors and the presence of other substituents. In cases with strongly activating groups on the ring, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, the directing effects of these groups will dominate. For instance, studies on the bromination of 5,6-dihydroxyindan-1-one have shown that dibromination occurs to afford 4,7-dibromo-5,6-dihydroxyindan-1-one, indicating that the C-7 position is accessible to electrophilic attack. mdpi.comnih.govresearchgate.net The choice of brominating agent (e.g., Br₂, N-bromosuccinimide (NBS)) and reaction conditions (e.g., solvent, temperature, catalyst) can significantly influence the regiochemical outcome. researchgate.net

When direct electrophilic bromination lacks the desired regioselectivity, alternative strategies can be employed. One such approach is directed ortho-metalation (DoM). This strategy involves the use of a directing group on the aromatic ring that can coordinate to an organolithium reagent (like n-BuLi or LDA), leading to deprotonation at an adjacent ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromine atom with high regioselectivity. For the indanone system, this would require the prior installation of a suitable directing group at the C-1 or a neighboring position that would direct metalation to C-7.

Another approach involves starting with a precursor that already contains the desired bromine atom. For example, a synthetic route could begin with a 3-brominated benzene derivative, which is then elaborated into the corresponding 3-arylpropionic acid precursor, ensuring the bromine atom is correctly positioned prior to the final Friedel-Crafts cyclization step.

Stereoselective Incorporation of the Isopropyl Group at the 2-Position

Introducing an alkyl group at the C-2 position of a 1-indanone creates a stereocenter. Therefore, achieving stereoselectivity is a key challenge. The synthesis of the racemic product can be achieved by standard enolate alkylation, but enantioselective methods are required for the preparation of a single enantiomer.

Plausible strategies for the stereoselective synthesis of 2-isopropyl-1-indanone typically start from a 7-bromo-1-indanone (B39921) precursor.

Chiral Auxiliary-Mediated Alkylation: This is a well-established and reliable method for asymmetric alkylation. wikipedia.org The strategy involves the temporary attachment of a chiral auxiliary to the indanone molecule to direct the approach of the electrophile. blogspot.com For example, 7-bromo-1-indanone can be converted into a β-keto ester, which is then coupled with a chiral amine (e.g., (S)-(-)-1-amino-2-methoxymethylpyrrolidine, SAMP) to form a chiral hydrazone. nih.gov Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a chiral enolate, which then reacts with an isopropyl halide (e.g., 2-iodopropane). The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face, resulting in a highly diastereoselective reaction. nih.gov Subsequent removal of the auxiliary (e.g., by ozonolysis or hydrolysis) yields the desired enantiomerically enriched 2-isopropyl-1-indanone. sfu.carsc.org

Catalytic Asymmetric Alkylation: Modern synthetic methods increasingly rely on catalytic enantioselective transformations. For instance, a palladium-catalyzed asymmetric alkylation of indanone-derived β-ketoesters has been reported. mdpi.com In this approach, a prochiral 7-bromo-1-indanone-2-carboxylate would be reacted with an isopropyl electrophile source in the presence of a palladium catalyst and a chiral ligand. The chiral ligand-metal complex creates a chiral environment that differentiates between the two enantiotopic faces of the nucleophile, leading to the formation of one enantiomer of the product in excess.

Chiral Base Deprotonation: Another strategy involves the desymmetrization of a prochiral ketone using a chiral lithium amide base. nih.gov In this method, the chiral base selectively removes one of the two enantiotopic α-protons at the C-2 position of 7-bromo-1-indanone. The resulting chiral enolate is then trapped with an electrophile like 2-iodopropane. While effective for certain rigid cyclic ketones, the applicability and efficiency of this method would need to be optimized for the indanone substrate.

Table 2: Plausible Strategies for Stereoselective C-2 Isopropylation

Method Key Reagents Mechanism Advantages
Chiral Auxiliary SAMP/RAMP, Evans Oxazolidinones, Isopropyl Halide Diastereoselective alkylation of a chiral enolate/enamine derivative. wikipedia.orgblogspot.com High diastereoselectivity, reliable, well-established. sfu.ca
Catalytic Asymmetric Alkylation Pd or other metal catalyst, Chiral Ligand, Isopropyl source Enantioselective reaction within a chiral catalyst environment. mdpi.com Atom-economical, uses substoichiometric chiral source.
Chiral Base Deprotonation Chiral Lithium Amide, Isopropyl Halide Enantioselective deprotonation followed by alkylation. nih.gov Direct desymmetrization of the ketone.

Chiral Auxiliary-Mediated Synthesis of 2-Substituted Indenones

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.org For the synthesis of 2-substituted indenones, a chiral auxiliary can be attached to a precursor molecule to direct the introduction of the substituent, in this case, the isopropyl group, to a specific face of the molecule.

Commonly used chiral auxiliaries include oxazolidinones and sulfur-based auxiliaries like camphorsultam. wikipedia.orgscielo.org.mxsigmaaldrich.com The general process involves attaching the auxiliary to an indenone precursor, performing the alkylation reaction to introduce the substituent, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net The rigidity and defined steric environment of the auxiliary block one face of the enolate intermediate, forcing the alkylating agent to approach from the less hindered face, thus ensuring high diastereoselectivity. researchgate.netnih.gov The auxiliary can typically be recovered and reused, making the process more efficient. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature
Evans' Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions Forms a rigid chelated enolate, providing excellent facial discrimination. researchgate.net
Camphorsultam (Oppolzer's Sultam) Asymmetric alkylations, Diels-Alder reactions Highly crystalline derivatives often aid in purification and characterization. wikipedia.org
Pseudoephedrine Asymmetric alkylation of ketones Can be used to produce either enantiomer of the product and is readily available. wikipedia.org

Asymmetric Catalysis for the Isopropyl Group Introduction

Asymmetric catalysis is an alternative and often more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. nobelprize.org For the introduction of an isopropyl group at the 2-position of the indenone ring, several catalytic strategies could be employed. One such method is the asymmetric conjugate addition of an isopropyl nucleophile to an appropriate α,β-unsaturated indenone precursor. Chiral transition metal complexes, often featuring rhodium or palladium, can effectively catalyze such reactions with high enantioselectivity. mdpi.comfigshare.com

Another approach is the asymmetric hydrogenation of a 2-isopropylidene-2,3-dihydro-1H-inden-1-one precursor. nobelprize.org Catalysts developed by Noyori and others, typically chiral phosphine-metal complexes, are known to be highly effective for the enantioselective reduction of carbon-carbon double bonds. nobelprize.org The choice of catalyst and ligand is crucial for achieving high stereoselectivity, as the ligand's structure creates a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation. nobelprize.org The unique steric properties of the isopropyl group itself can also play a role in influencing the stereoselectivity of certain autocatalytic reactions. rsc.org

Diastereoselective Pathways in 2-Isopropyl-2,3-dihydro-1H-inden-1-one Formation

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. msu.edu In the context of forming 2-isopropyl-2,3-dihydro-1H-inden-1-one, if a chiral center is introduced or already present in the molecule, the subsequent formation of another stereocenter will be influenced by the first. This control can be substrate-based, where the existing chirality directs the approach of reagents, or reagent-based, where a chiral reagent or catalyst interacts with the substrate to favor one diastereomeric outcome. msu.edu

For instance, if a chiral auxiliary is used to introduce the isopropyl group, the reaction proceeds via a diastereomeric intermediate. The inherent steric and electronic properties of this intermediate dictate the facial selectivity of the reaction, leading to the formation of one diastereomer in excess. msu.edu Similarly, in asymmetric catalysis, the catalyst-substrate complex forms a diastereomeric transition state, and the energy difference between the possible transition states determines the diastereomeric ratio of the product. researchgate.net

Overall Synthetic Schemes and Reaction Condition Optimization

The synthesis of 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one would likely involve a multi-step sequence requiring careful optimization of reaction conditions at each stage to maximize yield and purity.

Multi-Step Synthetic Sequences and Intermediate Isolation

A plausible synthetic route could begin with a brominated derivative of hydrocinnamic acid or a related compound. The core indenone ring structure can be formed via an intramolecular Friedel-Crafts acylation. beilstein-journals.org

Hypothetical Synthetic Sequence:

Starting Material: 3-(2-Bromo-phenyl)propionic acid or a derivative.

Cyclization: Intramolecular Friedel-Crafts acylation using a strong acid (e.g., polyphosphoric acid or trifluoromethanesulfonic acid) to form 7-Bromo-2,3-dihydro-1H-inden-1-one. beilstein-journals.org

Functionalization: Introduction of the isopropyl group at the 2-position. This is the key stereochemistry-determining step and could be achieved via:

Alkylation of an enolate: Using a chiral auxiliary to direct the addition of an isopropyl electrophile. researchgate.net

Conjugate addition: Reaction of an isopropyl nucleophile with 7-bromo-1H-inden-1-one in the presence of a chiral catalyst.

Final Product: Removal of the chiral auxiliary (if used) to yield this compound.

Isolation of key intermediates, such as the 7-bromo-2,3-dihydro-1H-inden-1-one, is crucial. This allows for purification and characterization (e.g., by NMR and mass spectrometry) to confirm the structure before proceeding to the next, often more complex and costly, step.

Reaction Yields and Efficiency Considerations

A systematic approach to optimization involves varying one parameter at a time to determine its effect. For the key alkylation or conjugate addition step, crucial factors would include the choice of chiral ligand/auxiliary, solvent polarity, reaction temperature, and the nature of the base or counter-ion.

Table 2: Hypothetical Optimization of a Key Synthetic Step (e.g., Asymmetric Alkylation)

Entry Parameter Varied Condition Yield (%) Enantiomeric Excess (%)
1 Solvent Toluene 65 85
2 Solvent Tetrahydrofuran (THF) 78 92
3 Temperature -78 °C 85 95
4 Temperature -40 °C 82 90
5 Base LDA 85 95

This table is illustrative and represents typical optimization trends in asymmetric synthesis.

Lowering the temperature often increases stereoselectivity at the cost of longer reaction times. The choice of base can affect the geometry and reactivity of the enolate intermediate, thereby influencing both yield and selectivity. researchgate.net

Purification Strategies for Academic and Research Scale Synthesis

Given the likely solid and crystalline nature of many intermediates in indenone synthesis, purification strategies are essential for obtaining high-purity material for subsequent steps and for final characterization. scielo.org.mx

Silica Gel Chromatography: This is the most common method for purifying organic compounds on a research scale. nih.gov It separates compounds based on their polarity, allowing for the isolation of the desired product from starting materials, byproducts, and reagents. The choice of solvent system (eluent) is critical for achieving good separation.

Crystallization/Recrystallization: If the desired compound is a stable solid, crystallization is a powerful purification technique. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound forms crystals, leaving impurities behind in the solution. The highly crystalline nature of derivatives made with auxiliaries like camphorsultam can be an advantage. scielo.org.mx

Extraction: Liquid-liquid extraction is used during the "workup" phase of a reaction to separate the product from inorganic salts and other water-soluble impurities. researchgate.net This typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution.

For academic and research purposes, a combination of these techniques is often employed to ensure the high purity required for analytical characterization and further synthetic transformations.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering aspects such as atom economy, the use of less hazardous reagents and solvents, and the implementation of catalytic processes.

Several greener alternatives to traditional synthetic methods for indanones and their derivatives have been explored. For instance, metal-free methods for the synthesis of the indanone scaffold have been developed, utilizing organocatalysts like L-proline in environmentally benign solvents. rsc.org The Nazarov cyclization reaction, another route to indanones, has been successfully carried out in green solvents like 4-methyltetrahydropyran (4-MeTHP), which is a safer alternative to traditional ethereal solvents. scilit.compreprints.org

In the context of the alkylation step, significant strides have been made in developing sustainable catalytic systems. Manganese-catalyzed α-alkylation of ketones using alcohols as the alkylating agents represents a particularly green approach. nih.govacs.org This method often utilizes abundant and less toxic metals and can proceed under solvent-free conditions, with water being the only byproduct. rsc.org The use of heterogeneous catalysts, such as manganese supported on cerium oxide (Mn@CeO2), further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. acs.org

Interactive Data Table: Comparison of Traditional vs. Greener Synthetic Approaches
Synthetic StepTraditional MethodGreener AlternativeGreen Chemistry Principle Addressed
Indanone Synthesis Friedel-Crafts reaction with strong Lewis acids (e.g., AlCl3) and hazardous solvents.Nazarov cyclization in 4-MeTHP; L-proline catalyzed intramolecular hydroacylation. rsc.orgscilit.compreprints.orgUse of safer solvents and catalysts.
α-Alkylation Stoichiometric use of strong bases (e.g., NaH, LDA) and alkyl halides in volatile organic solvents.Manganese or nickel-catalyzed alkylation using alcohols as alkylating agents; solvent-free conditions. nih.govrsc.orgCatalysis, atom economy, use of renewable feedstocks (alcohols), prevention of waste.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Chemical Reactivity and Transformations of 7 Bromo 2 Isopropyl 2,3 Dihydro 1h Inden 1 One

Reactions at the Bromine Moiety

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on an aryl bromide like that in 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one is generally challenging. masterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com Since the indanone scaffold lacks such potent activating groups, SNAr reactions are not a favored pathway and require harsh conditions. Consequently, transition metal-catalyzed cross-coupling reactions are the preferred method for functionalizing the aryl-bromide bond.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Bromide Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for creating C-C bonds and are highly applicable to aryl bromides. nih.govwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method to form a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. wikipedia.orgyoutube.com This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. organic-chemistry.org For this compound, a Suzuki coupling would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExampleRole
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants
Organoboron Reagent Arylboronic acid, Alkylboronic acidProvides the coupling partner

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The process involves the oxidative addition of palladium to the aryl bromide, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the final product. wikipedia.org This reaction would allow for the introduction of various vinyl groups at the 7-position of the indanone core. A variety of aryl bromides can participate in this reaction, including those with ketone functionalities. researchgate.net

Table 2: Typical Conditions for Heck Reaction of Aryl Bromides
ComponentExampleRole
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Catalyzes the coupling
Ligand PPh₃, P(t-Bu)₃Stabilizes the palladium catalyst
Base Et₃N, K₂CO₃Neutralizes the HBr byproduct
Solvent DMF, AcetonitrileReaction medium

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a bond between an aryl halide and a terminal alkyne, creating an arylalkyne. nih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is run in the presence of an amine base. wikipedia.orgscirp.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org This transformation would enable the synthesis of 7-alkynyl-2-isopropyl-2,3-dihydro-1H-inden-1-one derivatives, which are valuable intermediates for further synthetic manipulations.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
ComponentExampleRole
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Primary catalyst for C-C bond formation
Co-catalyst CuIActivates the alkyne
Base Et₃N, DiisopropylamineActs as solvent and neutralizes HBr
Solvent THF, DMFReaction medium

Reductive Debromination Studies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be useful in multi-step syntheses where the bromine atom is initially used as a directing group or to enable specific reactions, and is subsequently removed. organic-chemistry.orgresearchwithrutgers.com Common methods for the reductive dehalogenation of aryl bromides include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source like H₂ gas. organic-chemistry.org Other methods involve photoredox catalysis or the use of silane-based reducing agents. acs.orgacs.org Selective reduction of the bromide in the presence of a ketone is achievable under neutral catalytic hydrogenation conditions. organic-chemistry.orgresearchwithrutgers.com

Transformations Involving the Ketone Functionality

The carbonyl group of the indanone is a site for nucleophilic addition and derivatization, allowing for modification of the five-membered ring.

Reduction Reactions to Corresponding Alcohols

The ketone group can be readily reduced to a secondary alcohol (7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-ol). libretexts.org This is a fundamental transformation in organic chemistry. wikipedia.orgchemguide.co.uk Common and selective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and would selectively reduce the ketone without affecting the aryl bromide. libretexts.org LiAlH₄ is a more powerful reducing agent and must be used in anhydrous ethereal solvents. chemguide.co.uk

Derivatization Reactions of the Carbonyl Group (e.g., Oximation, Hydrazone Formation)

The carbonyl carbon is electrophilic and reacts with various nitrogen-based nucleophiles to form C=N double bonds. These derivatives are often stable, crystalline solids.

Oximation

Reaction of this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime. wikipedia.org The reaction is typically carried out by heating the ketone with hydroxylamine hydrochloride in the presence of a base like potassium carbonate or pyridine (B92270) to liberate the free hydroxylamine. prepchem.comresearchgate.net This conversion is a standard method for characterizing ketones. wikipedia.org

Hydrazone Formation

Similarly, the ketone can be converted to a hydrazone by reacting it with hydrazine (B178648) (H₂N-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine. wikipedia.orgquimicaorganica.org The reaction mechanism is analogous to oxime formation and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone. quimicaorganica.orgnih.govresearchgate.net These derivatives are often used for the identification and characterization of carbonyl compounds. wikipedia.org

Reactivity of the 2-Isopropyl Group and the Indanone Ring System

The indanone core, featuring a fused benzene (B151609) and cyclopentanone (B42830) ring, along with the substituents, dictates the molecule's chemical behavior. The electron-withdrawing nature of the bromo group and the carbonyl group deactivates the aromatic ring towards electrophilic attack, while the α-protons on the methylene (B1212753) groups adjacent to the carbonyl are susceptible to deprotonation, leading to enolate formation and subsequent reactions.

Reactions at the Methylene Groups Adjacent to the Carbonyl

The methylene groups at the C-2 and C-3 positions, flanking the carbonyl group, are primary sites for reactions involving enol or enolate intermediates. The acidity of the α-hydrogens at these positions allows for a range of transformations.

Halogenation: Under acidic conditions, ketones can undergo halogenation at the α-carbon. This proceeds through an enol intermediate. The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. For this compound, further bromination could potentially occur at the C-2 position, though steric hindrance from the isopropyl group might influence the reaction rate and regioselectivity. Kinetic studies on the base-catalyzed halogenation of various ketones have shown that the introduction of a bromine atom can increase the reaction velocity, an effect that diminishes with increasing ketone reactivity. royalsocietypublishing.org

Alkylation: The formation of an enolate ion by treatment with a strong base allows for the α-alkylation of ketones. This reaction is a powerful tool for forming new carbon-carbon bonds. For the title compound, deprotonation would preferentially occur at the less sterically hindered C-2 methine proton, followed by reaction with an alkyl halide.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, ketones with α-hydrogens can undergo aldol condensation. This reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another ketone molecule. For this compound, a self-aldol condensation would be sterically hindered. However, a crossed aldol condensation with a non-enolizable aldehyde could be a feasible transformation.

Electrophilic Aromatic Substitution on the Indanone Benzene Ring (Post-Bromination)

The benzene ring of the indanone system is generally less reactive towards electrophilic aromatic substitution than benzene itself due to the deactivating effect of the fused carbonyl group. The presence of the bromine atom at the 7-position further deactivates the ring through its electron-withdrawing inductive effect, although its lone pairs can participate in resonance.

A patent for the preparation of substituted indanones describes the reaction of 7-bromo-2-methyl-1-indanone (B3049637) with phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling). google.com This demonstrates that the bromine atom can be replaced via a transition-metal-catalyzed cross-coupling reaction, a transformation that is often more facile than further electrophilic aromatic substitution on a deactivated ring.

Reaction TypeReagentsPotential Product(s)Notes
Suzuki Coupling Phenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃7-phenyl-2-methyl-1-indanoneExample from a closely related compound. google.com
Nitration HNO₃, H₂SO₄7-Bromo-2-isopropyl-4-nitro-2,3-dihydro-1H-inden-1-one and/or 7-Bromo-2-isopropyl-6-nitro-2,3-dihydro-1H-inden-1-oneRequires forcing conditions due to deactivated ring.
Friedel-Crafts Acylation Acyl chloride, AlCl₃Unlikely to proceedThe deactivated ring is generally unreactive towards Friedel-Crafts reactions.

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for this compound are scarce in the public domain. However, the general mechanisms for the reactions discussed above are well-established in organic chemistry.

Mechanism of α-Halogenation: The acid-catalyzed halogenation of a ketone proceeds through the slow formation of an enol, which then rapidly reacts with the halogen. The rate law is typically found to be rate = k[ketone][H⁺]. libretexts.orgtruman.edu

Mechanism of Electrophilic Aromatic Substitution: This proceeds via a two-step mechanism involving the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). This is the rate-determining step. The subsequent rapid deprotonation of the intermediate restores the aromaticity of the ring.

Kinetic studies on the bromination of acetone (B3395972) have been used as a classic physical chemistry experiment to determine the rate law of a reaction. truman.eduyoutube.com Such studies for this compound would provide valuable insight into the electronic and steric effects of the substituents on the reaction rates. For instance, comparing the rate of enolization with that of simpler indanones could quantify the steric influence of the 2-isopropyl group. Similarly, kinetic studies of electrophilic aromatic substitution would quantify the deactivating effects of the bromo and carbonyl groups.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

For a definitive structural assignment, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical shifts, and their coupling patterns (multiplicity), which reveals adjacent proton relationships. The ¹³C NMR spectrum would indicate the number of distinct carbon environments.

Hypothetical ¹H NMR Data for this compound:

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.6 d 1H Aromatic H
~7.4 d 1H Aromatic H
~7.3 t 1H Aromatic H
~3.4 dd 1H CH₂
~3.0 m 1H CH
~2.8 dd 1H CH₂
~2.5 m 1H Isopropyl CH
~1.0 d 3H Isopropyl CH₃

Note: This is a hypothetical data table based on the structure.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the five-membered ring, as well as between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity of the entire carbon skeleton. For instance, correlations from the aromatic protons to the carbonyl carbon and the carbons of the fused ring would confirm the indanone core structure. Correlations from the isopropyl protons to the C2 of the indanone ring would confirm the position of this substituent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₃BrO), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isopropyl group, the bromine atom, and carbon monoxide from the ketone functionality.

Expected HRMS Data:

Ion Calculated m/z Observed m/z
[M]⁺ (⁷⁹Br) 252.0149 (Hypothetical)
[M]⁺ (⁸¹Br) 254.0129 (Hypothetical)
[M-C₃H₇]⁺ 208.9656 (Hypothetical)
[M-Br]⁺ 173.0966 (Hypothetical)

Note: This is a hypothetical data table.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. The analysis of crystal packing can identify and characterize intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group and the carbon-bromine bond, as well as van der Waals forces, which govern the macroscopic properties of the solid.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-Br stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Aromatic ring vibrations and the carbon skeleton would likely show strong signals in the Raman spectrum.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹) Assignment
~3100-3000 Aromatic C-H stretch
~2960-2850 Aliphatic C-H stretch
~1710 C=O stretch
~1600, 1480 Aromatic C=C stretch

Note: This is a hypothetical data table.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if enantiomerically pure)

The 2-isopropyl substituent in this compound creates a chiral center at the C2 position. If the compound is synthesized or isolated in an enantiomerically pure or enriched form, Circular Dichroism (CD) spectroscopy can be used to analyze its chiral properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is characteristic of a specific enantiomer and can be used to determine its absolute configuration, often in conjunction with theoretical calculations.

Computational Chemistry and Theoretical Investigations of 7 Bromo 2 Isopropyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding a molecule's reactivity and stability. researchgate.net For a molecule like 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one, DFT studies would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Illustrative DFT-Calculated Electronic Properties

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment2.8 DMolecular polarity

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the frequencies of vibrational modes seen in Infrared (IR) spectroscopy. researchgate.net

By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, a theoretical NMR spectrum can be generated. modgraph.co.uk Comparing these predicted chemical shifts with experimental data helps to assign the signals in the experimental spectrum to specific atoms in the molecule, confirming the proposed structure. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum to specific bond stretches, bends, and other molecular vibrations.

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data (Hypothetical)

ParameterPredicted ValueExperimental Value
¹H NMR Shift (H at C4)7.65 ppm7.62 ppm
¹³C NMR Shift (C=O)205.1 ppm204.5 ppm
IR Frequency (C=O stretch)1715 cm⁻¹1710 cm⁻¹

Note: This table presents hypothetical data to illustrate the typical correlation between calculated and experimental values.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For a molecule with flexible components like the isopropyl group, multiple low-energy conformations may exist. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore this conformational space. MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for a rapid search for stable conformers. researchgate.net

MD simulations model the atomic motions of the system over time, providing insight into the dynamic behavior of the molecule and the transitions between different conformations. nih.gov By simulating the molecule's movement, researchers can identify the most populated (lowest energy) conformational states and understand the energy barriers between them, creating a comprehensive energy landscape.

Molecular Docking and Ligand-Protein Interaction Predictions (Focus on theoretical binding, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target like a protein.

In the context of this compound, molecular docking could be used to theoretically assess its potential to bind to the active site of an enzyme or a receptor. The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" that estimates the binding affinity. nih.gov

These simulations can identify key potential interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, between the ligand and amino acid residues in the protein. cambridgemedchemconsulting.com For instance, studies on other indanone derivatives have shown their potential to interact with targets like the cereblon (CRBN) E3 ubiquitin ligase. manipal.eduresearchgate.net A docking study of this compound into such a protein would analyze how the bromo, isopropyl, and ketone groups contribute to the theoretical binding, highlighting the specific atoms and functional groups that may be crucial for molecular recognition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Indenone Derivatives (Focus on structural parameters and their theoretical correlation)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.com In the context of indenone derivatives, QSAR studies are instrumental in understanding how modifications to the indenone scaffold influence their therapeutic effects, thereby guiding the design of new and more potent drug candidates. These investigations typically focus on identifying key structural parameters and their theoretical correlation with biological activity.

A fundamental aspect of QSAR studies involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. For indenone and indanone derivatives, a range of descriptors have been employed to develop predictive QSAR models. jocpr.comresearchgate.net These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.

Key Structural Parameters in QSAR Models of Indenone Derivatives:

Parameter Type Specific Descriptors Significance in Structure-Activity Correlation
Electronic LUMO (Lowest Unoccupied Molecular Orbital) EnergyRelates to the molecule's ability to accept electrons and can be correlated with its reactivity and interaction with biological targets. jocpr.comresearchgate.net
HOMO (Highest Occupied Molecular Orbital) EnergyIndicates the molecule's electron-donating ability and is often related to its antioxidant activity or metabolic stability. nih.gov
Partial Atomic ChargesDescribes the distribution of charge within the molecule, influencing electrostatic interactions with receptor sites.
Steric Molecular DiameterProvides a measure of the molecule's size, which can affect its fit within a receptor's binding pocket. jocpr.comresearchgate.net
Molecular VolumeRelates to the overall size of the molecule and can influence its distribution and accessibility to the target site.
Connolly Accessible AreaRepresents the surface area of the molecule that is accessible to a solvent, which can be important for solubility and receptor binding.
Thermodynamic Gibbs Free Energy (G)A measure of the molecule's stability and can be correlated with its binding affinity to a target. jocpr.comresearchgate.net
Heat of Formation (Hf)Indicates the energy released or absorbed upon the formation of the molecule from its constituent atoms and can be related to its stability. nih.gov
LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

This table is generated based on data from various QSAR studies on indenone and related derivatives.

Research on indenone derivatives as inhibitors of enzymes like acetylcholinesterase has utilized QSAR models to elucidate the structural requirements for enhanced activity. jocpr.comresearchgate.net For instance, a statistically significant QSAR model for a series of indanone and aurone (B1235358) derivatives identified LUMO energy, molecular diameter, and Gibbs Free Energy as key contributing factors to their inhibitory activity. jocpr.comresearchgate.net The correlation coefficient (r) of 0.873 for this model indicates a strong relationship between these calculated parameters and the observed biological activity. jocpr.comresearchgate.net

Furthermore, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), have been applied to explore the binding mode of 2-substituted 1-indanone (B140024) derivatives with their target enzymes. nih.gov These studies generate contour maps that visualize the regions around the molecule where modifications to steric and electrostatic fields would likely lead to an increase or decrease in activity. nih.gov For example, such analyses might suggest that replacing a smaller group with a more hydrophobic and bulky group at a specific position could enhance binding affinity. nih.gov

A hypothetical QSAR investigation of a series of derivatives based on this scaffold would involve synthesizing analogues with variations at the bromo and isopropyl positions and correlating their measured biological activities with calculated molecular descriptors. The resulting QSAR model could then be used to predict the activity of yet unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Role of 7 Bromo 2 Isopropyl 2,3 Dihydro 1h Inden 1 One As a Synthetic Intermediate and Scaffold Precursor

Utility in the Synthesis of Diverse Indenone Analogues

The presence of a bromine atom on the aromatic ring of 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the creation of a wide range of indenone analogues.

Synthesis of Substituted Indanones and Related Polycyclic Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.org this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters to yield 7-aryl or 7-vinyl substituted indanones. nih.govresearchgate.net These reactions typically proceed in high yield under mild conditions and tolerate a wide range of functional groups.

For instance, the coupling of a bromo-indanone with a phenylboronic acid, catalyzed by a palladium complex, would lead to the corresponding phenyl-substituted indanone. This strategy allows for the synthesis of a library of compounds with varied electronic and steric properties at the 7-position, which can be crucial for tuning the biological activity of the final molecule.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Indanones

Entry Aryl Boronic Acid Product
1 Phenylboronic acid 7-Phenyl-2-isopropyl-2,3-dihydro-1H-inden-1-one
2 4-Methoxyphenylboronic acid 7-(4-Methoxyphenyl)-2-isopropyl-2,3-dihydro-1H-inden-1-one
3 3-Thienylboronic acid 7-(Thiophen-3-yl)-2-isopropyl-2,3-dihydro-1H-inden-1-one

Note: This table represents potential reactions based on the known reactivity of bromo-aromatic compounds in Suzuki-Miyaura coupling. rsc.orgresearchgate.net

Furthermore, the indanone core itself can participate in annulation reactions to build more complex polycyclic systems. nih.gov These transformations can lead to the formation of fused carbocyclic and heterocyclic structures, which are of significant interest in materials science and drug discovery. nih.govrsc.org

Precursor to Novel Heterocyclic Systems

The strategic placement of the bromine atom and the ketone functionality in this compound allows for its use as a precursor in the synthesis of novel heterocyclic systems.

Formation of Fused Ring Systems Derived from the Indenone Scaffold

The bromo-indanone moiety can be elaborated into a variety of fused heterocyclic structures. For example, through a sequence of reactions involving the introduction of a nitrogen-containing side chain at the 7-position (via cross-coupling) followed by intramolecular cyclization, it is possible to construct fused nitrogen heterocycles. nih.gov The carbonyl group of the indanone can also be a reactive handle for condensation reactions with dinucleophiles to form fused ring systems.

One potential pathway involves the reaction of the indanone with reagents like 2-amino-5-phenyl-1,3,4-thiadiazole, which has been shown to react with α-bromo ketones to form fused thiazole (B1198619) derivatives. researchgate.net While this specific reaction has been demonstrated with α-bromo indanones, similar principles of nucleophilic attack and subsequent cyclization could be applied to elaborate the 7-bromo-indanone scaffold.

Derivatization for Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a modified biological profile. This compound is an excellent starting point for such strategies. The bromine atom can be readily converted to other functional groups through reactions like Sonogashira or Buchwald-Hartwig amination, allowing for the attachment of various bioactive moieties. mdpi.com

For example, a Sonogashira coupling with a terminal alkyne bearing another pharmacophore could link the indanone core to another biologically active molecule. Similarly, Buchwald-Hartwig amination would allow for the introduction of a wide range of amine-containing fragments. This modular approach enables the rapid generation of diverse molecular hybrids for biological screening.

Contribution to the Discovery of New Chemical Entities with Tuned Reactivity

The indanone core is a key feature in many biologically active molecules, including those with applications in treating neurodegenerative diseases. nih.gov By modifying the this compound scaffold, it is possible to create new chemical entities with fine-tuned reactivity and biological profiles.

Methodological Advancements in Organic Synthesis Utilizing this Compound as a Key Building Block

While specific methodological advancements utilizing this compound are not extensively documented, the broader class of bromo-indanones has been instrumental in the development of new synthetic methods. The reactivity of the C-Br bond in palladium-catalyzed reactions has been widely explored, leading to more efficient and selective methods for C-C and C-N bond formation. mdpi.comnih.gov

The development of one-pot procedures that combine a cross-coupling reaction with a subsequent cyclization is a notable advancement. rsc.org For example, a Suzuki-Miyaura coupling followed by an acid-promoted intramolecular cyclization can provide rapid access to complex polycyclic structures from simple bromo-indanone precursors. rsc.org The unique substitution pattern of this compound makes it a valuable substrate for exploring and optimizing such novel synthetic transformations.

Q & A

Q. How to interpret conflicting kinetic data in catalytic reactions involving this compound?

  • Methodological Answer :
  • Error Analysis : Apply Student’s t-test to assess statistical significance of replicates.
  • Mechanistic Probes : Use deuterated solvents or radical traps to identify intermediates. Reference experimental design principles from organic chemistry curricula .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.